molecular formula C17H15NO7 B014535 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid CAS No. 2495-79-6

4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid

Cat. No.: B014535
CAS No.: 2495-79-6
M. Wt: 345.3 g/mol
InChI Key: WVMOIIQOERAKJA-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid, also known as this compound, is a useful research compound. Its molecular formula is C17H15NO7 and its molecular weight is 345.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid, a derivative of benzyloxy benzoic acid, has been used in synthesizing lanthanide coordination compounds to study the impact of electron-releasing (-OMe) or electron-withdrawing (-NO2) substituents on photophysical properties. Derivatives with electron-releasing substituents showed improved photoluminescence, whereas electron-withdrawing groups decreased the overall sensitization efficiency due to dissipation of excitation energy. This is crucial in understanding the ligand-metal ion interactions and designing luminescent materials (Sivakumar et al., 2010).

Cyclization and Chemical Transformation

The compound has been involved in cyclization reactions. For instance, cyclization of 2-methoxy-6-benzyloxy acetophenone hydrazone in the presence of polyphosphoric acid yielded indazoles, indicating the compound's potential in synthesizing heterocyclic structures. This chemical transformation is vital for creating pharmaceutical intermediates and other organic compounds (Yu‐Zhu Qiu et al., 2010).

Liquid Crystalline Properties

The benzyloxy-3-methoxy-nitrophenyl group, as part of larger molecular systems, has been studied for its liquid crystalline properties. For example, compounds containing a 6-alkoxy 2-naphthoic acid and Schiff base-ester with this group demonstrated mesomorphism, showing enantiotropic nematic and smectic A mesophases. These findings are crucial for developing new liquid crystalline materials for various applications, including displays and sensors (B.T. Thaker et al., 2012).

Properties

IUPAC Name

3-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO7/c1-24-15-8-12(7-14(19)17(20)21)13(18(22)23)9-16(15)25-10-11-5-3-2-4-6-11/h2-6,8-9H,7,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMOIIQOERAKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)C(=O)O)[N+](=O)[O-])OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391361
Record name 3-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2495-79-6
Record name 3-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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